REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].Cl.C1(N(CCC(OCC)=O)C(C2C=CC3N(C)C(CNC4C=CC(C(=N)N)=CC=4)=NC=3C=2)=O)C=CC=CC=1.Cl.[C:46]([C:49]1[CH:54]=[CH:53][C:52]([NH:55][CH2:56][C:57]2[N:61]([CH3:62])[C:60]3[CH:63]=[CH:64][C:65]([C:67]([N:69]([CH2:76][CH2:77][C:78]([O:80][CH2:81][CH3:82])=[O:79])[C:70]4[CH:75]=[CH:74][CH:73]=[CH:72][N:71]=4)=[O:68])=[CH:66][C:59]=3[N:58]=2)=[CH:51][CH:50]=1)(=[NH:48])[NH2:47].[Cl:83][C:84]([O:86][CH2:87][CH2:88][CH2:89][CH2:90][CH2:91][CH3:92])=[O:85]>CC(C)=O.O>[CH3:92][CH2:91][CH2:90][CH2:89][CH2:88][CH2:87][O:86][C:84](/[N:48]=[C:46](\[NH2:47])/[C:49]1[CH:50]=[CH:51][C:52]([NH:55][CH2:56][C:57]2[N:61]([CH3:62])[C:60]3[CH:63]=[CH:64][C:65]([C:67]([N:69]([C:70]4[CH:75]=[CH:74][CH:73]=[CH:72][N:71]=4)[CH2:76][CH2:77][C:78]([O:80][CH2:81][CH3:82])=[O:79])=[O:68])=[CH:66][C:59]=3[N:58]=2)=[CH:53][CH:54]=1)=[O:85].[ClH:83].[C:46]([C:49]1[CH:54]=[CH:53][C:52]([NH:55][CH2:56][C:57]2[N:61]([CH3:62])[C:60]3[CH:63]=[CH:64][C:65]([C:67]([N:69]([CH2:76][CH2:77][C:78]([O:80][CH2:81][CH3:82])=[O:79])[C:70]4[CH:75]=[CH:74][CH:73]=[CH:72][N:71]=4)=[O:68])=[CH:66][C:59]=3[N:58]=2)=[CH:51][CH:50]=1)(=[NH:47])[NH2:48] |f:0.1.2,3.4,5.6,11.12|
|
Name
|
1-methyl-2-[N-(4-amidinophenyl)aminomethyl]benzimidazol-5-yl-carboxylic acid-N-phenyl-N-(2-ethoxy carbonylethyl)amide hydrochloride
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
Cl.C1(=CC=CC=C1)N(C(=O)C1=CC2=C(N(C(=N2)CNC2=CC=C(C=C2)C(N)=N)C)C=C1)CCC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(N)(=N)C1=CC=C(C=C1)NCC1=NC2=C(N1C)C=CC(=C2)C(=O)N(C2=NC=CC=C2)CCC(=O)OCC
|
Name
|
|
Quantity
|
16.8 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCCCCCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
32.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitated product was filtered
|
Type
|
WASH
|
Details
|
washed with mixture of acetone and water
|
Type
|
DISSOLUTION
|
Details
|
The wet-cake was dissolved in acetone
|
Type
|
STIRRING
|
Details
|
stirred for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The product was obtained by addition of water
|
Type
|
FILTRATION
|
Details
|
followed by filtration
|
Type
|
CUSTOM
|
Details
|
The wet-cake thus obtained
|
Type
|
WASH
|
Details
|
was washed with acetone
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCOC(=O)/N=C(/C=1C=CC(=CC1)NCC2=NC=3C=C(C=CC3N2C)C(=O)N(CCC(=O)OCC)C=4C=CC=CN4)\N
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(N)(=N)C1=CC=C(C=C1)NCC1=NC2=C(N1C)C=CC(=C2)C(=O)N(C2=NC=CC=C2)CCC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |